molecular formula C31H27N5O2S B12053159 N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B12053159
M. Wt: 533.6 g/mol
InChI Key: VWSSWRXFLBTXPA-UZWMFBFFSA-N
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Description

N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of a benzyloxyphenyl group, a triazole ring, and a sulfanylacetohydrazide moiety. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving an appropriate hydrazine derivative and a substituted phenyl isothiocyanate under reflux conditions.

    Introduction of the Benzyloxyphenyl Group: The benzyloxyphenyl group is introduced via a nucleophilic substitution reaction, where a benzyloxyphenyl halide reacts with the triazole intermediate in the presence of a base such as potassium carbonate.

    Formation of the Hydrazide Moiety: The final step involves the condensation of the triazole intermediate with an acetohydrazide derivative under acidic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the azomethine (C=N) bond, converting it to an amine.

    Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with various molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    DNA Intercalation: It can intercalate into DNA, disrupting the replication process and leading to cell death.

    Signal Transduction Pathways: The compound may interfere with signal transduction pathways, affecting cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the benzyloxy group and the triazole ring enhances its potential for diverse applications in medicinal chemistry and material science.

Properties

Molecular Formula

C31H27N5O2S

Molecular Weight

533.6 g/mol

IUPAC Name

2-[[5-(4-methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C31H27N5O2S/c1-23-12-16-26(17-13-23)30-34-35-31(36(30)27-10-6-3-7-11-27)39-22-29(37)33-32-20-24-14-18-28(19-15-24)38-21-25-8-4-2-5-9-25/h2-20H,21-22H2,1H3,(H,33,37)/b32-20+

InChI Key

VWSSWRXFLBTXPA-UZWMFBFFSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC=C(C=C4)OCC5=CC=CC=C5

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=C(C=C4)OCC5=CC=CC=C5

Origin of Product

United States

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